1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one
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Description
Synthesis Analysis
The synthesis of compounds similar to "1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one" typically involves multiple steps, starting from basic building blocks like amino acids, allyl, and benzyl groups. A study by Boto et al. (2001) details a synthesis approach for 2,3-disubstituted pyrrolidines and piperidines, which could be analogous to the synthesis of our compound, utilizing oxidative decarboxylation and beta-iodination of amino acids to introduce various substituents at specific positions on the piperidine and pyrrolidine rings (Boto, Hernández, de Leon, & Suárez, 2001).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, as explored by Kuleshova and Khrustalev (2000), provide insight into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such studies are vital for understanding the 3D arrangement and potential interactions of "1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one" in different environments (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic addition, cyclization, and substitutions, as demonstrated in the synthesis and characterization processes reported by various researchers. For example, the synthesis of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide by H. Bi (2014) showcases a reaction pathway that might be relevant to the compound , highlighting the versatility and reactivity of the piperidine and pyrrolidine rings in forming complex structures (H. Bi, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application and handling. Investigations into the crystal structure and bioactivity of related compounds, as done by Xue Si-jia (2011), provide valuable information on how these properties can influence the compound's stability, bioavailability, and overall utility in various applications (Xue Si-jia, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for further transformations, are key to understanding the utility of "1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one" in synthetic chemistry. Studies on the synthesis of related compounds, like those by Johnson et al. (2002), illustrate the complex interplay of factors that determine the chemical behavior of such molecules, offering insights into how our compound of interest might react under similar conditions (Johnson, Jang, Slafer, Curtis, & Beak, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-oxo-2-(4-phenylmethoxy-4-prop-2-enylpiperidin-1-yl)ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-10-21(26-17-18-7-4-3-5-8-18)11-14-22(15-12-21)20(25)16-23-13-6-9-19(23)24/h2-5,7-8H,1,6,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPWNNMINRDWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCN(CC1)C(=O)CN2CCCC2=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-Allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one |
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